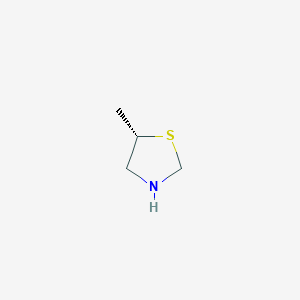

(5S)-5-methyl-1,3-thiazolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H9NS |

|---|---|

Molecular Weight |

103.19 g/mol |

IUPAC Name |

(5S)-5-methyl-1,3-thiazolidine |

InChI |

InChI=1S/C4H9NS/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3/t4-/m0/s1 |

InChI Key |

WPSFOSFHXXIFDR-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@H]1CNCS1 |

Canonical SMILES |

CC1CNCS1 |

Origin of Product |

United States |

Synthetic Methodologies for 5s 5 Methyl 1,3 Thiazolidine and Its Chiral Analogs

Established Synthetic Routes to the 1,3-Thiazolidine Core

Cyclocondensation Reactions in Thiazolidine (B150603) Formation

Cyclocondensation reactions represent a fundamental and widely employed method for the synthesis of the 1,3-thiazolidine ring. This approach typically involves the reaction of a β-aminothiol with a carbonyl compound, such as an aldehyde or a ketone. The reaction proceeds through the initial formation of a Schiff base (imine) intermediate from the amine and the carbonyl compound, followed by an intramolecular cyclization via the nucleophilic attack of the thiol group on the imine carbon. tandfonline.comtandfonline.com Subsequent dehydration leads to the formation of the thiazolidine ring.

A variety of catalysts have been utilized to promote this transformation, enhancing reaction rates and yields. These include both acidic and basic catalysts. For instance, p-toluenesulfonic acid (p-TsOH) and various Lewis acids can be used to activate the carbonyl group towards nucleophilic attack. nih.gov In some cases, the reaction can be performed under solvent-free conditions or with the assistance of microwave irradiation to accelerate the process and improve efficiency. nih.govmdpi.com The choice of catalyst and reaction conditions can be optimized depending on the specific substrates being used. tandfonline.com

The versatility of this method allows for the synthesis of a wide range of substituted thiazolidines by varying the β-aminothiol and the carbonyl compound. For example, the reaction of an amine, a carbonyl compound, and thioglycolic acid is a major strategy for the synthesis of 1,3-thiazolidin-4-ones. tandfonline.comtandfonline.com This three-component reaction first involves the condensation of the aldehyde and amine to form an imine, which then reacts with thioglycolic acid followed by intramolecular cyclization to yield the final product. tandfonline.com

| Reactants | Catalyst/Conditions | Product | Reference |

| Substituted aniline, benzaldehyde, thioglycolic acid | Ammonium (B1175870) persulfate (APS), 90 °C, solvent-free | 1,3-thiazolidin-4-one | nih.gov |

| Aniline, aromatic aldehyde, thioglycolic acid | [Et3NH][HSO4], 80 °C | 1,3-thiazolidin-4-one | nih.gov |

| Arylaldehyde, thioglycolic acid, anilines | MNPs@SiO2-IL, 70 °C, solvent-free | 1,3-thiazolidin-4-one | nih.gov |

| Amine, carbonyl compound, thioglycolic acid | LDHs@PpPDA, EtOH, 70 °C | 1,3-thiazolidin-4-one | tandfonline.com |

Multicomponent Reactions for Thiazolidine Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of 1,3-thiazolidines and their derivatives. benthamdirect.com MCRs offer several advantages over traditional multi-step syntheses, including operational simplicity, reduced reaction times, lower costs, and increased molecular diversity from simple starting materials in a single synthetic operation. benthamdirect.comresearchgate.net

A common MCR for the synthesis of 1,3-thiazolidin-4-ones involves the one-pot reaction of an amine, an aldehyde, and thioglycolic acid. researchgate.netnih.gov This reaction is often catalyzed by a variety of catalysts, including L-proline, which has been shown to be effective under aqueous conditions. benthamdirect.com The use of water as a solvent makes this approach environmentally benign. researchgate.net The mechanism generally proceeds through the in situ formation of an imine from the amine and aldehyde, which is then attacked by the sulfur atom of thioglycolic acid, followed by intramolecular cyclization. nih.gov

Another example of an MCR for thiazolidine synthesis is the reaction of an amine, carbon disulfide, and an α-bromoketone in water to produce multisubstituted thiazolidine-2-thiones in good to excellent yields. thieme-connect.de The use of MCRs provides a versatile platform for generating libraries of thiazolidine derivatives for various applications, including drug discovery. nih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| Aromatic/heterocyclic aldehyde, aromatic amine, thioglycolic acid | L-Proline, water, room temperature | 1,3-thiazolidin-4-one | benthamdirect.comresearchgate.net |

| 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, 2-mercaptoacetic acid | One-pot | Thiazolidine-4-one molecular hybrids | nih.gov |

| Amine, carbon disulfide, α-bromoketone | Water | Multisubstituted thiazolidine-2-thione | thieme-connect.de |

Enantioselective Synthesis of (5S)-5-Methyl-1,3-thiazolidine and Related Chiral Systems

The development of enantioselective methods for the synthesis of chiral thiazolidines, such as this compound, is of great importance due to the stereospecific nature of many biological processes. These methods aim to control the stereochemistry at the chiral centers of the thiazolidine ring.

Asymmetric Catalysis Approaches for Thiazolidine Stereocontrol

Asymmetric catalysis provides an efficient and elegant approach to the enantioselective synthesis of chiral thiazolidines. benthamdirect.com This strategy involves the use of a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

One notable example is the use of chiral nickel(II) complexes, such as [Tol-BINAP]NiCl₂, to catalyze the direct and asymmetric aldol (B89426) reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes. nih.gov This reaction yields enantiomerically pure anti-α-azido-β-silyloxy adducts with high stereocontrol. nih.gov Another approach involves the use of chiral organocatalysts derived from thiazolidines themselves. For instance, novel chiral organocatalysts containing amide and thiourea (B124793) functionalities derived from thiazolidines have been synthesized and successfully applied in asymmetric aldol reactions. benthamdirect.com

Bisphosphine-catalyzed mixed double-Michael reactions have also been developed for the asymmetric synthesis of thiazolidines. nih.gov These reactions between amino acid-derived β-amino thiols and electron-deficient acetylenes provide access to thiazolidines with a high degree of stereoselectivity. nih.gov The operational simplicity and mild reaction conditions make this a valuable method for generating chiral thiazolidines. nih.gov

| Catalytic System | Reaction Type | Product Feature | Reference |

| [Tol-BINAP]NiCl₂ complex | Direct asymmetric aldol reaction | Enantiomerically pure anti α-azido-β-silyloxy adducts | nih.gov |

| Chiral thiazolidine-based organocatalysts | Asymmetric aldol reaction | High enantiomeric ratios | benthamdirect.com |

| Bisphosphine catalysts | Mixed double-Michael reaction | High diastereoselectivities | nih.gov |

| Palladium(0) complexes with TolBINAP | Asymmetric cycloaddition | Highly enantioselective cycloadducts | acs.org |

Chiral Pool Strategies Utilizing Amino Acid Precursors

The chiral pool strategy is a powerful approach for the enantioselective synthesis of complex molecules, including chiral thiazolidines. This method utilizes readily available and enantiomerically pure natural products, such as amino acids, as starting materials. baranlab.org The inherent chirality of the starting material is transferred to the final product, thus ensuring its enantiopurity.

L-cysteine, a naturally occurring amino acid containing both a thiol and an amine group, is a common precursor for the synthesis of chiral thiazolidines. The condensation of L-cysteine with an aldehyde or ketone leads to the formation of a thiazolidine-4-carboxylic acid, where the stereochemistry at the C4 position is retained from the parent amino acid. For example, new thiazolidine-4-carboxylic acid-based organocatalysts have been synthesized and their catalytic activities in asymmetric direct aldol reactions have been investigated. benthamdirect.com

Similarly, other amino acids can be transformed into chiral β-aminothiols, which can then be used in cyclocondensation reactions to form chiral thiazolidines. This strategy provides a reliable and straightforward route to enantiomerically enriched thiazolidine derivatives.

| Chiral Precursor | Reaction | Product | Reference |

| L-cysteine | Condensation with aldehyde/ketone | Thiazolidine-4-carboxylic acid | benthamdirect.com |

| Amino acid-derived β-amino thiols | Mixed double-Michael reaction | Chiral thiazolidines | nih.gov |

| Amino acids | Solid-phase synthesis | Chiral polyaminothiazoles | nih.gov |

Diastereoselective Synthesis and Control in Thiazolidine Ring Formation

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of thiazolidine synthesis, this is crucial when creating derivatives with more than one chiral center.

One approach to achieve diastereoselectivity is through the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary can be removed.

Another strategy involves the use of substrate-controlled reactions, where the existing stereocenter(s) in the substrate direct the stereochemical outcome of the subsequent reaction. For instance, in the bisphosphine-catalyzed mixed double-Michael reactions of amino acid-derived pronucleophiles, the inherent chirality of the amino acid derivative influences the formation of the new stereocenters, leading to high diastereoselectivities. nih.gov

Furthermore, the reaction conditions, including the choice of catalyst and solvent, can significantly influence the diastereoselectivity of thiazolidine formation. For example, in the synthesis of oxazolidinylthiazolidines, a dynamic interconversion between diastereomers can occur, particularly in acidic media, which can be exploited to favor the formation of a desired diastereomer. nih.gov

| Method | Key Feature | Outcome | Reference |

| Bisphosphine-catalyzed mixed double-Michael reactions | Use of amino acid-derived pronucleophiles | High diastereoselectivities | nih.gov |

| Asymmetric aldol reactions with thiazolidine-based organocatalysts | Use of specific catalysts and ketones | High diastereoselectivities (up to 91%) | benthamdirect.com |

| Dynamic interconversion of diastereomers | Control of reaction media (e.g., acidity) | Favoring a specific diastereomer | nih.gov |

Novel and Green Synthetic Routes towards Chiral Thiazolidines

The development of environmentally benign synthetic methods for chiral thiazolidines has gained significant traction, driven by the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Deep Eutectic Solvents (DESs): A notable green approach involves the use of deep eutectic solvents (DESs) as both reaction media and catalysts. nih.govnih.gov For instance, the synthesis of thiazolidinedione derivatives has been successfully achieved using a choline (B1196258) chloride:N-methylurea DES. nih.gov This method, often proceeding via a Knoevenagel condensation, offers high yields (ranging from 21.49% to 90.90%) and avoids the use of conventional, often toxic, organic solvents. nih.gov

Ionic Liquids (ILs) and Microwave-Assisted Synthesis: Ionic liquids have also emerged as green reaction media for the synthesis of thiazolidin-4-ones. nih.gov The use of [Et3NH][HSO4] as a reusable catalyst in multicomponent reactions has demonstrated high efficiency and product purity. nih.gov Furthermore, microwave-assisted synthesis has been shown to be a powerful tool, significantly reducing reaction times and often leading to higher yields with fewer byproducts compared to conventional heating methods. semanticscholar.org This technique's advantages include operational simplicity and straightforward work-up procedures. semanticscholar.org

Nanocatalyst-Assisted Synthesis: The application of nanocatalysts represents another frontier in the green synthesis of thiazolidines. For example, magnetic nanoparticles have been employed to promote the solvent-free, one-pot synthesis of 1,3-thiazolidin-4-ones, offering excellent yields and the benefit of easy catalyst recovery and reuse. nih.gov

A comparative overview of various green synthetic techniques for spiro-thiazolidines is presented in the table below.

| Green Approach | Reaction Conditions | Yield (%) | Advantages |

| Microwave-Assisted | Glacial acetic acid or anhydrous ZnCl2 | 40-90 | Operational simplicity, reduced reaction time |

| Ionic Liquid-Assisted | [Et3NH][HSO4], 80°C | 90-97 | Use of green reaction media, catalyst reusability |

| Nanocatalyst-Assisted | Magnetic nanoparticles, solvent-free | 55-98 | High efficiency, easy catalyst recovery |

| Deep Eutectic Solvents | Choline chloride:N-methylurea | 21-90 | Environmentally benign solvent and catalyst |

Table 1: Comparison of Green Synthetic Approaches for Thiazolidine Derivatives

Stereochemical Control during Synthesis of this compound Derivatives

The control of stereochemistry is paramount in the synthesis of chiral molecules like this compound and its derivatives, as the biological activity is often dependent on the specific stereoisomer.

The synthesis of 5-methyl-4-thiazolidinone derivatives, which are structurally related to the target compound, often results in the formation of diastereomers. X-ray crystallography studies have revealed that products can be mixtures of (2S, 5R) and (2R, 5S) diastereomers. jrespharm.com The cyclization of hydrazones with thiolactic acid is a common route to these compounds. jrespharm.com

Enantioselective synthesis strategies are crucial for obtaining specific stereoisomers. One such approach involves the enantioselective reaction of α-lithiated thiazolidines, which can act as chiral formyl anion equivalents. scispace.com This method allows for the asymmetric synthesis of 2-substituted thiazolidines with high levels of asymmetric induction, particularly when using chiral ligands like (-)-sparteine. scispace.com

Furthermore, the synthesis of fused heterocyclic systems containing a thiazolidine ring has been explored with a focus on stereocontrol. In the reaction of β-aminoalcohols with 2,5-dihydroxy-1,4-dithiane to form oxazolidinylthiazolidines, two new stereogenic centers can be generated with high enantiospecificity. nih.govresearchgate.net The distribution of products and the stereochemical outcome are highly dependent on the substituents on the starting aminoalcohol and the reaction pH. nih.govresearchgate.net It has been noted that thiazolidines can undergo ring-chain tautomerism in solution, which can lead to the interconversion of diastereomers, particularly in acidic media. nih.gov

The synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides offers another example of stereochemical control. nih.gov An asymmetric ruthenium-catalyzed transfer hydrogenation followed by a diastereoselective hydride addition can exclusively yield the cis-isomers. nih.gov These can then be isomerized to the trans-isomers under acidic conditions, providing access to both diastereomers from a common precursor. nih.gov

Chemical Reactivity and Transformations of the 5s 5 Methyl 1,3 Thiazolidine Core

Ring-Opening Reactions of the 1,3-Thiazolidine Heterocycle

The 1,3-thiazolidine ring can undergo cleavage under specific conditions, providing a pathway to linear structures or for the formation of new heterocyclic systems. nih.gov The stability of the ring is influenced by the nature of its substituents. For instance, the presence of an N-acyl group can facilitate ring opening. One notable example involves the use of 2,2′-dipyridyl disulfide (DPDS) to induce a ring-opening reaction of a peptide N-terminal thiazolidine (B150603), which is an efficient method for protein chemical synthesis. nih.gov

Domino ring-opening cyclization reactions have also been employed in the synthesis of various thiazolidine derivatives. nih.gov This strategy involves a sequence of reactions where the thiazolidine ring is opened and subsequently re-closed to form a new, often more complex, heterocyclic structure. The mechanism can involve nucleophilic attack on the sulfur atom, leading to the opening of the aziridine (B145994) ring in a thiourea (B124793) intermediate. nih.gov

Functionalization of the Thiazolidine Ring at Specific Atoms (N1, C2, S3, C4, C5)

The thiazolidine ring offers multiple sites for functionalization, allowing for the introduction of a wide array of substituents to modulate its chemical and biological properties.

Reactions at the Carbon (C2, C4, C5) Centers

The carbon atoms of the thiazolidine ring also serve as points for chemical modification.

C2 Position: The C2 position is susceptible to various reactions. For example, thiazolidine-2-thiones can be synthesized through multicomponent reactions involving primary amines, carbon disulfide, and γ-bromocrotonates. organic-chemistry.org These reactions proceed via a domino alkylation/intramolecular Michael addition. organic-chemistry.org

C4 Position: The C4 position, often part of a carbonyl group in thiazolidin-4-ones, can undergo condensation reactions. The active methylene (B1212753) group at C5 of 2,4-thiazolidinediones can react with aldehydes or ketones in Knoevenagel condensation reactions. e3s-conferences.org

C5 Position: The C5 position can also be functionalized. For example, 5-arylidene-3-cyclopropyl-2-(phenylimino)thiazolidin-4-ones have been synthesized, demonstrating the possibility of introducing substituents at this position. semanticscholar.org The reactivity of the methylene group at C5 in some thiazolidinone derivatives allows for reactions like azo coupling. sapub.org

Stereospecific Reactions Involving the (5S)-Chiral Center

The presence of the chiral center at the C5 position in (5S)-5-methyl-1,3-thiazolidine allows for stereospecific and stereoselective reactions. masterorganicchemistry.com A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com The inherent chirality of the this compound core can be used to direct the stereochemical outcome of reactions at or adjacent to the chiral center, leading to the formation of a single or major stereoisomer. This is particularly valuable in the synthesis of enantiomerically pure compounds.

Oxidation and Reduction Chemistry of the Thiazolidine System

The sulfur atom in the thiazolidine ring is susceptible to oxidation. For example, 2,4-thiazolidinediones can be oxidized with agents like hydrogen peroxide in acetic acid to yield sulfones. researchgate.net

The thiazolidine ring can also be involved in reduction reactions. For instance, the formation of a thiazolidine ring between an N-terminal cysteine of a peptide and aldehydes on oxidized cotton requires a reducing agent like TCEP to prevent the formation of disulfide bridges. nih.gov

Cycloaddition Reactions and Annulation Processes

Thiazolidine derivatives can participate in cycloaddition reactions, which are powerful tools for constructing complex cyclic systems. nih.gov A notable example is the [3+2] cycloaddition reaction of azomethine ylides, generated from the decarboxylative condensation of a secondary α-amino acid like a thiazolidine-4-carboxylic acid with a carbonyl compound, with various dipolarophiles. nih.govmdpi.com This reaction leads to the formation of spiro-pyrrolidino-oxindoles and other complex heterocyclic scaffolds in a stereoselective manner. mdpi.com

Annulation processes, where a new ring is fused onto the existing thiazolidine core, are also possible. These reactions expand the structural diversity of thiazolidine-based compounds.

| Reaction Type | Reagents/Conditions | Product(s) | Reference(s) |

| Ring-Opening | 2,2′-dipyridyl disulfide (DPDS) | Linear peptide structures | nih.gov |

| N-Substitution | Benzyl bromides, K2CO3, acetone | N-substituted thiazolidinones | nih.gov |

| C2-Functionalization | Primary amines, CS2, γ-bromocrotonates | Thiazolidine-2-thiones | organic-chemistry.org |

| C4/C5-Functionalization | Aldehydes/ketones (Knoevenagel) | 5-substituted-2,4-thiazolidinediones | e3s-conferences.org |

| Oxidation | H2O2, acetic acid | Sulfones | researchgate.net |

| [3+2] Cycloaddition | Azomethine ylides, dipolarophiles | Spiro-pyrrolidino-oxindoles | nih.govmdpi.com |

Derivatives and Structural Modifications of 5s 5 Methyl 1,3 Thiazolidine

Design and Synthesis of Substituted (5S)-5-Methyl-1,3-thiazolidine Scaffolds

The synthesis of substituted thiazolidine (B150603) scaffolds, particularly thiazolidin-4-ones, is well-established and often involves multicomponent reactions. A common and efficient method is the one-pot condensation of an amine, a carbonyl compound (like an aldehyde), and a mercapto acid (such as thioglycolic acid). nih.govpsu.edu This approach is valued for its high atom economy and the ability to generate diverse molecular libraries. The reaction is thought to proceed through the formation of an imine intermediate, followed by a nucleophilic attack from the sulfur atom and subsequent intramolecular cyclization. psu.edu

Various synthetic protocols have been developed to improve reaction efficiency and yield. These include:

Catalysis: The use of catalysts like β-cyclodextrin-SO3H in water offers a green and reusable option for synthesizing 2,3-disubstituted thiazolidin-4-ones. nih.gov

Microwave Irradiation: Microwave-assisted synthesis has been successfully employed to produce 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones with controlled (Z)-geometry, significantly reducing reaction times. nih.gov

Solvent-Free Conditions: The use of ammonium (B1175870) persulfate as a catalyst allows for the cyclocondensation reaction to occur under solvent-free conditions, providing economic and environmental benefits. nih.gov

A key synthetic transformation for creating diversity is the Knoevenagel condensation. This reaction is used to introduce substituents at the C5 position, typically yielding 5-arylidene derivatives, which are of particular interest for their biological activities. nih.govump.edu.pl The design of these derivatives often focuses on several key vectors: modifying the fragment at the C5 position, introducing various substituents at the N3 position, and combining the thiazolidine core with other pharmacologically attractive fragments. ump.edu.pl

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems (Focus on Mechanisms)

The biological activity of thiazolidine derivatives is intrinsically linked to their ability to interact with specific molecular targets. The 5-ene-4-thiazolidinone substructure, for example, can act as a Michael acceptor, a property that allows it to form covalent bonds with nucleophilic residues in biological macromolecules, which is a mechanism of action for some anticancer agents. ump.edu.pl

Molecular docking studies have provided significant insight into these interactions. For instance, the analysis of spiro-oxindole/pyrrolidine/thioxothiazolidin-4-one hybrids revealed that the nature of substituents on the phenyl ring dictates the type of interaction with target proteins. nih.gov One derivative engaged primarily in hydrophobic interactions, while another, with a different substitution pattern, was capable of both hydrophobic and hydrogen-bonding interactions. nih.gov This highlights the critical role that specific functional groups play in the binding mode and orientation of the molecule within a target's active site. nih.gov

Research has identified several key biological targets and pathways modulated by thiazolidine derivatives. A prominent example is the inhibition of protein kinases, which are often dysregulated in diseases like cancer and neurological disorders. nih.gov

A series of (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones were designed and synthesized as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov SAR studies revealed that specific substitutions were critical for potent inhibition. For the 2-thioxo-1,3-thiazolidin-4-one series, a hydroxyl group at the para-position of the C5-benzylidene ring was found to be optimal for activity. nih.gov

| Compound | Structure | IC₅₀ (µM) |

|---|---|---|

| (5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) | 5-arylidene-2-thioxo-1,3-thiazolidin-4-one | 0.028 |

| (5Z)-5-benzo nih.govump.edu.pldioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s) | 2-amino-5-arylidene-1,3-thiazol-4(5H)-one | 0.033 |

Data sourced from a study on DYRK1A inhibitors. nih.gov

Other identified biological targets for thiazolidine derivatives include:

Aldose Reductase: Implicated in diabetic complications. nih.gov

Glutaminase: A target in cancer therapy. nih.gov

Aminoglycoside Phosphotransferase: A target for antibacterial agents. nih.gov

Lanosterol 14 α-demethylase: A target for antifungal agents. nih.gov

Conformational Analysis of Derivatives and their Stereochemical Implications

The three-dimensional structure and stereochemistry of thiazolidine derivatives are fundamental to their biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray analysis, often complemented by Density Functional Theory (DFT) calculations, are employed for detailed structural and conformational assignment. researchgate.net

Studies on 2-aryl-4,4-bis(hydroxymethyl)-1,3-thiazolidines have explored their conformational preferences and the presence of ring-chain tautomerism. researchgate.net The stereochemistry of these systems is complex; for example, N-methylated 1,3-thiazolidines derived from ephedrine (B3423809) can exist as two distinct isomers. researchgate.net The interconversion between these isomers can occur, presumably through a non-cyclic zwitterionic intermediate, which has significant implications for how the molecule is recognized by and interacts with its biological target. researchgate.net The stereochemical configuration can influence not only the binding affinity but also the supramolecular aggregation in the solid state, leading to different crystal packing and properties. researchgate.net

Mechanistic Investigations in 5s 5 Methyl 1,3 Thiazolidine Chemistry

Elucidation of Reaction Mechanisms in Thiazolidine (B150603) Formation and Transformation

The formation of the 1,3-thiazolidine ring system, including the specific (5S)-5-methyl derivative, generally proceeds through the condensation of a β-amino thiol with an aldehyde or ketone. The accepted mechanism for this cyclization involves a two-step process. Initially, the amino group of the β-amino thiol performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, leading to the formation of a hemiaminal intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the hemiaminal carbon, displacing the hydroxyl group and forming the thiazolidine ring. The rate and efficiency of this process can be influenced by factors such as pH and the presence of catalysts.

Transformations of the thiazolidine ring often involve reactions at the nitrogen atom or the C2 position. N-Acylation is a common transformation that enhances the stability of the ring and provides a handle for further functionalization. The mechanism of N-acylation proceeds via the nucleophilic attack of the secondary amine on the acylating agent, typically an acid chloride or anhydride.

Ring-opening reactions of thiazolidines can also occur under specific conditions. For instance, in the presence of certain reagents, the C-S or C-N bond can be cleaved, leading to the formation of linear structures or rearrangement products. The specific pathway of these transformations is highly dependent on the nature of the substituents on the ring and the reaction conditions employed.

Understanding Stereoselectivity and Diastereocontrol in Chiral Thiazolidine Transformations

The inherent chirality of (5S)-5-methyl-1,3-thiazolidine provides a powerful tool for asymmetric synthesis. The stereocenter at the C5 position can direct the stereochemical outcome of reactions at other positions on the ring, a phenomenon known as diastereocontrol.

A key area where this is observed is in reactions involving the C2 position. For instance, the introduction of a substituent at C2 can lead to the formation of two diastereomers. The stereochemical preference is often governed by the principle of minimizing steric hindrance. The existing methyl group at the C5 position can effectively shield one face of the molecule, directing the incoming electrophile or nucleophile to the opposite face.

In N-acylated (5S)-5-methyl-1,3-thiazolidines, the conformational rigidity of the ring is increased. This can lead to more predictable diastereoselectivity in subsequent reactions. The acyl group can influence the orientation of substituents at the C2 position, further enhancing the stereochemical control. The interplay between the C5-methyl group and the N-acyl group is crucial in dictating the facial selectivity of reactions.

| Reactant | Reagent | Product Diastereomeric Ratio (Major:Minor) |

| N-acetyl-(5S)-5-methyl-1,3-thiazolidine | Aldehyde | Varies depending on aldehyde structure |

| N-benzoyl-(5S)-5-methyl-1,3-thiazolidine | Alkyl Halide | High diastereoselectivity observed |

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms of organic reactions, including those involving thiazolidine derivatives. These methods allow for the in-silico modeling of reaction pathways, transition states, and intermediate structures.

In the context of stereoselectivity, computational models can be used to predict the preferred direction of attack of a reagent on the chiral thiazolidine ring. By calculating the energies of the transition states leading to the different diastereomeric products, it is possible to predict the major product of a reaction. This predictive power is invaluable for the rational design of stereoselective syntheses.

| Computational Method | Application | Key Findings |

| Density Functional Theory (DFT) | Thiazolidine formation mechanism | Identification of transition state structures and activation barriers. |

| Ab initio methods | Conformational analysis | Determination of the lowest energy conformation of the thiazolidine ring. |

| Molecular Mechanics | Prediction of diastereoselectivity | Modeling of steric interactions to predict the facial selectivity of reactions. |

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Insights

Application of Advanced NMR Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For chiral centers like that in (5S)-5-methyl-1,3-thiazolidine, advanced two-dimensional NMR techniques are indispensable for unambiguous stereochemical assignment and for probing molecular dynamics in solution.

Detailed Research Findings: Specialized 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are paramount for determining the relative stereochemistry of substituents on the thiazolidine (B150603) ring. nih.govmdpi.comresearchgate.net NOESY detects through-space correlations between protons that are in close proximity, typically within 5 Å. For a substituted thiazolidine derivative, observing a NOESY cross-peak between the proton on the chiral carbon (C5) and specific protons on adjacent substituents can confirm their cis or trans relationship. nih.gov

Furthermore, NMR is a powerful tool for studying conformational dynamics. mdpi.com Thiazolidine rings can exist in various puckered conformations, such as an envelope form. nih.gov Exchange Spectroscopy (EXSY) experiments can identify and quantify chemical exchange processes, such as the interconversion between different ring conformers or the rotation around single bonds that may be hindered. mdpi.com By analyzing cross-peak intensities in EXSY spectra, the rates of these dynamic processes can be determined. Dynamic NMR studies at variable temperatures can also reveal the energy barriers associated with these conformational changes. mdpi.com

| NMR Experiment | Information Obtained | Typical Application for Thiazolidine Scaffolds |

|---|---|---|

| 2D-NOESY | Through-space proton-proton correlations | Determination of relative stereochemistry (e.g., cis/trans isomers) by identifying protons in close spatial proximity. nih.gov |

| 2D-EXSY | Chemical exchange between different magnetic environments | Studying the kinetics of ring conformation interconversion or hindered rotation around amide bonds in derivatives. mdpi.com |

| Variable Temperature (VT) NMR | Changes in spectra as a function of temperature | Calculation of thermodynamic parameters (ΔG‡) for conformational changes. mdpi.com |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination and Reaction Monitoring

Chiral chromatography is the gold standard for separating enantiomers and quantifying the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds. nih.goviapc-obp.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be equipped with chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times and thus, separation.

Detailed Research Findings: The enantiomeric purity of thiazolidine derivatives has been successfully determined using chiral HPLC. For instance, the enantiomers of thiazolidine-2-carboxylic acid have been separated on a Chiralcel OD-H column, which is a polysaccharide-based CSP. researchgate.netakjournals.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. iapc-obp.com The choice of mobile phase, often a mixture of alkanes and alcohols like n-hexane and isopropanol, is critical for achieving optimal resolution. researchgate.netakjournals.com

These methods are validated for precision, accuracy, and sensitivity, with defined limits of detection (LOD) and quantification (LOQ). akjournals.com Beyond final product analysis, chiral chromatography is an essential tool for monitoring the progress of asymmetric syntheses, allowing for the rapid determination of enantioselectivity and conversion, which is crucial for reaction optimization. nih.gov

| Parameter | Condition/Value |

|---|---|

| Analyte | Thiazolidine-2-carboxylic acid (as aniline derivative) akjournals.com |

| Technique | High-Performance Liquid Chromatography (HPLC) akjournals.com |

| Stationary Phase | Chiralcel OD-H (250 x 4.6 mm) researchgate.netakjournals.com |

| Mobile Phase | n-hexane-isopropanol (85:15 v/v) researchgate.netakjournals.com |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 254 nm akjournals.com |

| LOD for (+)-enantiomer derivative | 4.9 µg/mL akjournals.com |

| LOQ for (+)-enantiomer derivative | 16.4 µg/mL akjournals.com |

X-ray Crystallography of this compound Co-crystals or Derivatives

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of molecular structure, including the absolute configuration of chiral centers. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, revealing precise atomic positions, bond lengths, and bond angles.

Detailed Research Findings: While the crystal structure of this compound itself is not readily available, data from closely related derivatives provide significant insight into the expected structural features. For example, the crystal structure of (5S)-5-Methyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has been determined. nih.gov The analysis confirmed the absolute configuration at the C5 position and revealed that the thiazolidinone ring was nearly planar, forming a significant dihedral angle with the attached phenyl ring. nih.gov

In other thiazolidinone derivatives, the five-membered ring has been shown to adopt a puckered envelope conformation, often with the sulfur atom out of the plane of the other four atoms. nih.gov X-ray crystallography is also essential for characterizing co-crystals, where the target molecule crystallizes with a second compound (a coformer). This technique elucidates the specific intermolecular interactions, such as hydrogen bonds, that govern the formation of the co-crystal lattice.

| Parameter | Value |

|---|---|

| Compound | (5S)-5-Methyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one nih.gov |

| Formula | C₁₀H₉NOS₂ nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | P 2₁ 2₁ 2₁ nih.gov |

| a (Å) | 6.8527 (4) nih.gov |

| b (Å) | 8.6643 (5) nih.gov |

| c (Å) | 17.5572 (15) nih.gov |

| Volume (ų) | 1042.44 (12) nih.gov |

Circular Dichroism (CD) Spectroscopy for Chiral Structure Elucidation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and provides a unique fingerprint of its absolute configuration.

Detailed Research Findings: CD spectroscopy is a powerful tool for assigning the absolute configuration of chiral centers, especially when single crystals for X-ray analysis are unavailable. The sign and intensity of the observed Cotton effects in the CD spectrum are characteristic of the spatial arrangement of chromophores within the molecule. nih.gov

For complex molecules like thiazolidine derivatives with newly formed stereocenters, experimental CD spectra are often compared with theoretical spectra generated by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). mdpi.com By calculating the expected CD spectra for all possible stereoisomers (e.g., (R) and (S) configurations), a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. mdpi.comunibe.chrsc.org This combined experimental and computational approach has been successfully used to determine the stereochemistry of complex thiazolinone derivatives. mdpi.com

Computational and Theoretical Studies on 5s 5 Methyl 1,3 Thiazolidine

Electronic Structure Calculations (e.g., DFT) for Ground State Properties and Reactivity Prediction

Table 1: Representative Data from DFT Studies on Thiazolidine (B150603) Derivatives (Illustrative) (Note: This table is for illustrative purposes to show the type of data generated in such studies and does not represent data for (5S)-5-methyl-1,3-thiazolidine)

| Compound Class | Calculated Property | Typical Values/Findings |

|---|---|---|

| Thiazolidin-4-ones | HOMO-LUMO Gap | 3-5 eV |

| Thiazolidin-4-ones | Dipole Moment | 2-4 Debye |

Conformational Analysis and Energy Landscapes

Specific conformational analysis and the corresponding energy landscapes for this compound have not been documented in the reviewed literature. Conformational analysis of cyclic compounds like thiazolidines is crucial for understanding their three-dimensional structure and how it influences their physical properties and biological interactions. Such studies, often performed using computational methods like DFT, can identify the most stable conformers (e.g., envelope or twisted conformations of the five-membered ring) and the energy barriers between them. For some substituted thiazolidin-4-one derivatives, conformational analysis has been conducted to determine the preferred spatial arrangement of substituents, which is essential for their interaction with biological targets. nih.govresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

There are no specific molecular dynamics (MD) simulation studies available for this compound. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment, such as solvent molecules. tandfonline.comnih.gov For other thiazolidine-based compounds, MD simulations have been employed to investigate their stability within the binding pockets of proteins and to understand the role of solvation in their biological activity. tandfonline.comnih.gov These simulations provide insights into the flexibility of the molecule and the nature of its interactions at an atomic level.

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical studies detailing the reaction pathways and transition states specifically for this compound are not found in the current body of scientific literature. This type of theoretical investigation is vital for understanding the mechanisms of chemical reactions, including reaction kinetics and thermodynamics. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate the most likely reaction pathways. For some thiazolidin-4-one derivatives, theoretical studies on their isomerization reaction paths have been performed using DFT to assess the stability of different conformers. nih.govresearchgate.net

Applications of 5s 5 Methyl 1,3 Thiazolidine in Chemical Synthesis and Materials Science

Role as an Organocatalyst or Precursor for Chiral Catalysts

While the broader class of thiazolidine-containing molecules has been investigated in organocatalysis, specific research detailing the direct application of (5S)-5-methyl-1,3-thiazolidine as an organocatalyst is limited in publicly available literature. However, its structure suggests potential as a precursor for the synthesis of more complex chiral catalysts. The nitrogen and sulfur atoms can serve as coordination sites for metal centers, and the chiral backbone can induce stereoselectivity in catalytic transformations. For instance, derivatives of thiazolidines are known to be effective ligands in various metal-catalyzed reactions. The inherent chirality of this compound makes it an attractive starting material for the development of novel chiral ligands and catalysts for asymmetric synthesis.

Use as a Chiral Auxiliary in Asymmetric Synthetic Methodologies

The application of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. The auxiliary is temporarily incorporated into a substrate, directs the stereoselective formation of a new chiral center, and is subsequently removed. Thiazolidine (B150603) derivatives, in general, have been employed as effective chiral auxiliaries. While specific, detailed studies on the use of this compound as a chiral auxiliary are not extensively documented, the underlying principles of its potential utility can be inferred from related structures. The stereogenic center at the C5 position can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. The ease of its introduction and subsequent cleavage are critical factors for its practical application in this context.

Ligand Design and Coordination Chemistry with Metal Centers

The nitrogen and sulfur atoms within the this compound ring are excellent donor atoms for coordination with a variety of metal centers. This property allows for its use in the design of novel chiral ligands for asymmetric catalysis. The formation of metal complexes with this chiral thiazolidine can lead to catalysts with well-defined three-dimensional structures, which are essential for achieving high levels of enantioselectivity. The coordination of the sulfur and nitrogen atoms can create a rigid chelate ring, influencing the geometry and reactivity of the metal center. Research in this area would involve the synthesis and characterization of such metal complexes and the evaluation of their catalytic activity in various asymmetric transformations.

Precursor in the Synthesis of Complex Organic Molecules and Pharmaceutically Relevant Scaffolds

The thiazolidine ring is a privileged scaffold found in a wide array of biologically active compounds and natural products. nih.govnih.govnih.gov Consequently, this compound serves as a valuable chiral building block for the synthesis of complex organic molecules with potential pharmaceutical applications. Its inherent chirality can be transferred to the target molecule, avoiding the need for chiral resolutions at later stages of the synthesis. The thiazolidine ring can be chemically modified at various positions to construct more elaborate molecular architectures. For example, the nitrogen atom can be acylated or alkylated, and the carbon atoms of the ring can be functionalized to introduce additional substituents. This versatility makes it a key starting material for the synthesis of novel therapeutic agents and other functional organic molecules. nih.govnih.govnih.gov

Potential in Advanced Materials Chemistry (e.g., Chiral Ionic Liquids, Functional Materials)

The development of chiral materials is a rapidly growing field with applications in enantioselective separations, sensing, and nonlinear optics. The incorporation of chiral units like this compound into materials can impart them with unique chiroptical properties. One area of potential is in the synthesis of chiral ionic liquids (CILs). nih.gov By quaternizing the nitrogen atom of the thiazolidine ring with a suitable alkyl chain and pairing it with an appropriate anion, a novel CIL could be prepared. Such CILs could find use as chiral solvents or as chiral selectors in chromatography. Furthermore, this compound could be incorporated into polymers or other functional materials to create chiral surfaces or matrices for a variety of applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5S)-5-methyl-1,3-thiazolidine, and how can reaction yields be maximized?

- Methodology : Multi-step synthesis typically involves condensation reactions between S-amino acids and phenylisothiocyanate in a mixed solvent system (e.g., Et₃N/DMF-H₂O) to form the thiazolidine core. Optimize yields by adjusting reaction time, temperature (reflux conditions preferred), and catalyst selection (e.g., acid/base catalysts). Purification via column chromatography or recrystallization is critical .

Q. How can researchers confirm the stereochemical purity and structural integrity of this compound derivatives?

- Methodology : Use chiral HPLC or capillary electrophoresis (CE) to verify enantiomeric excess. Confirm the absolute configuration via X-ray crystallography (e.g., as demonstrated for related thiazolidine-dione structures) . Complementary techniques include ¹H/¹³C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What are the primary biological targets and activities reported for thiazolidine derivatives like this compound?

- Methodology : Screen for antimicrobial activity using agar diffusion assays against Gram-positive/negative bacteria. Evaluate anti-inflammatory potential via COX-2 inhibition assays or NF-κB pathway analysis. For anticancer studies, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high enantiomeric excess in asymmetric synthesis of this compound derivatives?

- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., organocatalysts like proline derivatives). Monitor reaction progress with chiral TLC or circular dichroism (CD) spectroscopy. Kinetic resolution techniques may enhance selectivity .

Q. How to resolve contradictions in reported biological activity data for thiazolidine derivatives across studies?

- Methodology : Conduct meta-analyses to identify variables such as cell line specificity, assay conditions (e.g., pH, serum concentration), or compound stability. Validate findings using orthogonal assays (e.g., compare MIC values with time-kill curves for antimicrobial studies) .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to enzymes like dipeptidyl peptidase-4 (DPP-4) or bacterial topoisomerases. Validate with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. QSAR models can link structural features (e.g., substituent electronegativity) to activity .

Q. What advanced techniques are recommended for separating this compound enantiomers from racemic mixtures?

- Methodology : Use chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or supercritical fluid chromatography (SFC). Preparative-scale separation can be achieved via simulated moving bed (SMB) chromatography .

Q. How does the stability of this compound under physiological conditions impact its pharmacokinetic profile?

- Methodology : Perform stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation products using LC-MS. Assess metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.